7-amino-3-ethylquinazolin-4(3H)-one

Vue d'ensemble

Description

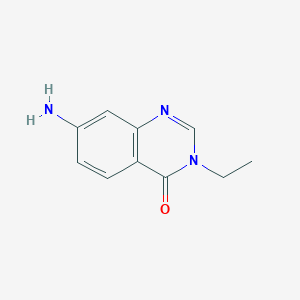

7-Amino-3-ethylquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazoline family This compound features a quinazoline core with an amino group at the 7-position and an ethyl group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-3-ethylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid with ethyl isocyanate under acidic conditions to form the quinazoline core. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction parameters, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Amino-3-ethylquinazolin-4(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of quinazoline-4-one derivatives.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Applications De Recherche Scientifique

Synthesis of 7-Amino-3-Ethylquinazolin-4(3H)-One

The synthesis of this compound typically involves the reaction of 2-aminobenzamide with orthoesters in the presence of acetic acid. This method allows for the formation of various substituted quinazolinones, showcasing high yields and efficiency. The compound can be synthesized through the following general reaction scheme:

Antioxidant Properties

Recent studies have shown that quinazolinone derivatives, including this compound, exhibit significant antioxidant activity. These compounds can neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in various diseases such as cancer and cardiovascular disorders. A study demonstrated that hybrid molecules combining quinazolinone and phenolic structures exhibited enhanced antioxidant effects compared to traditional antioxidants like ascorbic acid and Trolox .

| Compound | Antioxidant Activity (CUPRAC Assay) |

|---|---|

| This compound | High |

| Ascorbic Acid | Moderate |

| Trolox | Moderate |

Anticancer Activity

Quinazolinones are recognized for their anticancer properties. In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The IC50 values for these cell lines suggest a dose-dependent inhibition of cell growth .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 10 |

| HT-29 | 12 |

| PC3 | 10 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary results indicate promising activity, positioning it as a potential candidate for further development as an antibacterial agent .

Case Study 1: Antioxidant Evaluation

A series of new hybrid molecules were synthesized incorporating the quinazolinone scaffold with phenolic derivatives. The antioxidant potential was assessed using various assays, including CUPRAC and DPPH tests, revealing that certain derivatives exhibited stronger antioxidant effects than established standards .

Case Study 2: Anticancer Screening

In a comprehensive evaluation of quinazolinone derivatives for anticancer activity, compounds including this compound were tested on multiple cancer cell lines. The results indicated significant cytotoxicity, warranting further investigation into their mechanisms of action and potential clinical applications .

Mécanisme D'action

The mechanism by which 7-amino-3-ethylquinazolin-4(3H)-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit certain enzymes or receptors involved in cell proliferation and apoptosis. The exact mechanism depends on the specific biological context and the target of interest.

Comparaison Avec Des Composés Similaires

7-Aminoquinazolin-4(3H)-one

3-Ethylquinazolin-4(3H)-one

7-Amino-2-ethylquinazolin-4(3H)-one

Activité Biologique

7-Amino-3-ethylquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. Its structure can be represented as follows:

The presence of an amino group at position 7 and an ethyl group at position 3 enhances its solubility and biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

-

Anticancer Activity

- Several studies have reported its antiproliferative effects against various cancer cell lines. For instance, it has shown significant inhibition of cell growth in human lung (A-549) and breast (MCF-7) cancer cells.

- Case Study : A recent study demonstrated that derivatives of quinazoline compounds exhibited IC50 values in the low micromolar range against cancer cell lines, indicating potent anticancer activity .

-

Antimicrobial Properties

- The compound has been evaluated for its antimicrobial effects against Mycobacterium tuberculosis. It acts as an inhibitor of cytochrome bd oxidase, which is crucial for the survival of the bacteria under aerobic conditions.

- Research Findings : In vitro assays revealed that this compound derivatives had IC50 values ranging from 11 µM to 27 µM against Mycobacterium bovis BCG .

-

Anti-inflammatory Effects

- Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Mechanism : The compound's ability to modulate signaling pathways associated with inflammation has been observed in cellular models.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : It interacts with key enzymes involved in cell proliferation and apoptosis, such as caspases, thereby influencing apoptotic pathways.

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A-549 | 5.0 |

| This compound | MCF-7 | 6.5 |

| Derivative IX | HT-29 | 1.16 |

| Derivative IX | Panc-1 | 2.0 |

Table 2: Antimicrobial Activity Against Mycobacterium Species

| Compound | Mycobacterium Species | IC50 (µM) |

|---|---|---|

| This compound | BCG | 11 |

| Q203 | M. tuberculosis H37Rv | 27 |

Propriétés

IUPAC Name |

7-amino-3-ethylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-13-6-12-9-5-7(11)3-4-8(9)10(13)14/h3-6H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOIVWDWSYAZRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C(C1=O)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.